5-(Trifluoromethyl)-1h-indole-3-carbaldehyde CAS number
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and critical applications, moving beyond simple data to explain the underlying scientific principles and strategic considerations in its use.
Introduction: The Strategic Importance of a Fluorinated Indole Scaffold
The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] The strategic introduction of a trifluoromethyl (CF3) group and an aldehyde functionality creates a molecule of significant interest: 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.
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The Trifluoromethyl (CF3) Group : This highly electronegative moiety dramatically alters the molecule's physicochemical properties. It enhances lipophilicity, which can improve cell membrane permeability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These are highly desirable traits in drug candidates.
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The Aldehyde (CHO) Group : Positioned at the electron-rich C3 position, the aldehyde serves as a versatile synthetic handle. It readily participates in a wide array of chemical transformations, allowing for the construction of complex molecular architectures and diverse compound libraries.[1][4]
This combination makes 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde a valuable starting material for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[3]
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for any research endeavor.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 468718-16-3[1][5][6][7][8] |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-3-carbaldehyde[1] |
| Molecular Formula | C₁₀H₆F₃NO[1][9] |
| Molecular Weight | 213.16 g/mol [1][6] |
| SMILES | O=CC1=CNC2=C1C=C(C(F)(F)F)C=C2[7] |
| InChI Key | ABXIESRZLRQYLM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical & Spectroscopic Data
| Property | Value / Description |
|---|---|
| Appearance | Typically a solid (e.g., brownish-yellow or pale pink crystals)[4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[9] |
| ¹H NMR | Spectrum available from chemical suppliers.[10] Key signals expected for aldehyde proton (~10 ppm), indole NH proton (>8 ppm), and aromatic protons.[11] |
| ¹³C NMR | Expected signals include the aldehyde carbonyl, aromatic carbons, and the CF₃ carbon (quartet).[11] |
| Mass Spec (MS) | ESI-MS: [M+H]⁺ expected at m/z 214.[11] |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (aldehyde), and C-F stretching are expected. |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic compounds.[12][13][14]
Mechanistic Rationale
The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14][15]
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Electrophilic Aromatic Substitution : The electron-rich indole ring attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to regioselective formylation. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[13][15]
The choice of this reaction is strategic: it is a mild, high-yielding, and economical method for introducing the crucial aldehyde functionality onto the pre-functionalized indole core.[12]
Caption: Vilsmeier-Haack reaction workflow.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system designed for reproducibility.
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Reagent Preparation & Inert Atmosphere : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place the starting material, 5-(Trifluoromethyl)-1H-indole. Dissolve it in a suitable anhydrous solvent like DMF.
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Causality: An inert atmosphere is critical to prevent moisture from quenching the highly reactive POCl₃ and Vilsmeier reagent.
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Formation of Vilsmeier Reagent : Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution via the dropping funnel.
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Causality: The reaction is exothermic. Slow, cooled addition prevents runaway reactions and ensures the controlled formation of the Vilsmeier reagent. The mixture typically becomes a thick slurry.
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Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Heating provides the necessary activation energy for the electrophilic attack of the indole on the Vilsmeier reagent.
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Workup & Hydrolysis : Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly pouring it over crushed ice or into a cold aqueous solution of sodium bicarbonate.
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Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium. This is often accompanied by the precipitation of the crude product.
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Isolation and Purification : Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
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Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.
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Chemical Reactivity and Derivatization Pathways
The aldehyde at the C3 position is a gateway for extensive chemical modification, enabling the synthesis of diverse libraries for biological screening.
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Condensation Reactions : It can undergo Knoevenagel or Aldol condensations with active methylene compounds to form α,β-unsaturated systems.
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Reductive Amination : Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted aminomethyl indoles, a common motif in bioactive molecules.
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Wittig Reaction : Conversion of the aldehyde to an alkene is readily achievable.
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Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functional group classes.
Caption: Key derivatization pathways.
Applications in Drug Discovery and Medicinal Chemistry
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is not just a chemical intermediate; it is a strategic tool in modern drug discovery.
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Anticancer Research : Derivatives have been investigated for their potential to inhibit cancer cell growth.[1] The indole scaffold can mimic peptide structures and bind to various enzymes and receptors involved in cancer pathways.[2][4] The CF₃ group often enhances binding affinity and pharmacokinetic properties.
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Enzyme Inhibition : The parent compound and its derivatives have been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2.[1] This is critically important for studying drug metabolism and potential drug-drug interactions.
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Building Block for Complex Molecules : It serves as a foundational building block for creating more complex fluorinated heterocyclic compounds for screening in various therapeutic areas, including infectious diseases, inflammation, and neurodegenerative disorders.[1][2][16]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
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Hazard Identification : The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[17][18]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][19][20] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][19]
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Handling : Avoid formation of dust and aerosols. Use non-sparking tools.[5] Wash hands thoroughly after handling.[17][19]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from strong oxidizing agents and incompatible materials.[5][17]
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Spill Management : In case of a spill, clean up immediately using dry procedures to avoid generating dust.[19] Collect the material in a sealed container for proper disposal according to local regulations.[17][19]
Conclusion
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a high-value synthetic intermediate whose strategic design—combining the privileged indole scaffold with a property-enhancing trifluoromethyl group and a versatile aldehyde handle—makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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